molecular formula C25H23NO4 B3042972 (R,S)-Fmoc-3-amino-2-benzyl-propionic acid CAS No. 683217-58-5

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Cat. No.: B3042972
CAS No.: 683217-58-5
M. Wt: 401.5
InChI Key: NZMKXKRMTSBQFS-UHFFFAOYSA-N
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Description

Contextualization of β-Amino Acids as Unnatural Amino Acids in Peptide Science

Amino acids are the fundamental building blocks of proteins. The 20 common proteinogenic amino acids are all α-amino acids, meaning the amino group is attached to the carbon atom immediately adjacent to the carboxyl group. Unnatural amino acids, in contrast, are those not typically found in natural protein synthesis. Among these, β-amino acids represent an important class where the amino group is attached to the second carbon atom from the carboxyl group. nih.gov

The incorporation of β-amino acids into peptide chains introduces significant structural and functional diversity. nih.gov This seemingly small change in the backbone structure—the insertion of an extra carbon atom—imparts unique conformational properties to the resulting peptides. researchgate.net Peptides containing β-amino acids, often called β-peptides or α,β-peptides, can fold into stable secondary structures, similar to their natural α-peptide counterparts. researchgate.net

A key advantage of using β-amino acids in medicinal chemistry is their enhanced resistance to enzymatic degradation. nih.govacs.org Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The altered backbone of β-amino acid-containing peptides is not easily recognized by these enzymes, leading to increased stability and bioavailability. researchgate.net This property makes them highly attractive for the development of new peptide-based drugs with improved pharmacological profiles. researchgate.netacs.org

Significance of Fmoc-Protection in Synthetic Organic Chemistry for Peptide Assembly

The synthesis of a peptide with a specific sequence requires a methodical approach where amino acids are added one by one. To prevent unwanted side reactions and polymerization, the reactive amino group of the incoming amino acid must be temporarily blocked or "protected." altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used Nα-protecting groups in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). altabioscience.comnih.gov

The Fmoc-based strategy, introduced by Carpino and Han, offers several advantages. altabioscience.com Its primary significance lies in its "orthogonal" nature. peptide.com The Fmoc group is labile (easily removed) under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. peptide.comchempep.com This contrasts with the acid-labile protecting groups used for the side chains of many amino acids. peptide.com This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation without disturbing the side-chain protectors, which are only removed at the final stage of synthesis. nih.govpeptide.com

The mild conditions required for Fmoc removal are a key benefit, preserving the integrity of sensitive peptide sequences and modifications that might be unstable under the harsh acidic conditions used in older methods like the Boc/Benzyl (B1604629) approach. altabioscience.com This has made Fmoc-SPPS the method of choice for synthesizing a wide variety of complex peptides, including those with post-translational modifications. nih.gov The high purity and availability of Fmoc-protected amino acids have further solidified its central role in both academic research and the industrial production of therapeutic peptides. altabioscience.comnih.gov

Overview of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid as a Core Building Block in Advanced Peptide Synthesis and Medicinal Chemistry

This compound integrates the key features of both β-amino acids and Fmoc chemistry, positioning it as a valuable reagent in specialized chemical research. chemimpex.com As a derivative of a β-amino acid, it allows researchers to introduce non-natural structures into peptide backbones, thereby enhancing proteolytic stability and influencing molecular conformation. chemimpex.comnih.gov

The presence of the Fmoc group makes this compound directly compatible with the widely adopted and automated Fmoc-SPPS protocols. chemimpex.comaltabioscience.com Researchers can incorporate it into a growing peptide chain using standard coupling techniques, followed by the selective removal of the Fmoc group to allow the addition of the next amino acid. peptide.com

The benzyl group on the α-carbon (the C2 position) provides a specific side chain functionality that can be used to modulate the steric and hydrophobic properties of the final peptide. This makes this compound a versatile tool for creating peptide-based drugs, peptidomimetics, and other bioactive compounds where specific structural arrangements are crucial for targeting biological pathways and achieving therapeutic effects. chemimpex.com Its use facilitates the design of novel molecules with potentially improved efficacy, stability, and specificity. chemimpex.com

Compound Data

PropertyValue
Molecular Formula C₂₅H₂₃NO₄ chemimpex.com
Molecular Weight 401.46 g/mol chemimpex.com
Appearance White powder chemimpex.com
Melting Point 172-176 °C chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Storage Conditions 0-8°C chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMKXKRMTSBQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R,s Fmoc 3 Amino 2 Benzyl Propionic Acid and Stereoisomers

General Strategies for β-Amino Acid Derivative Synthesis

The synthesis of β-amino acid derivatives is approached through several established strategies, each offering distinct advantages in terms of substrate scope and stereochemical control. Common methods include the Arndt-Eistert homologation, conjugate addition reactions, and Mannich-type reactions. illinois.edunumberanalytics.com

Arndt-Eistert Homologation : This classical method extends an α-amino acid into its β-amino acid counterpart by adding a methylene (B1212753) unit to the carbon backbone. illinois.eduillinois.edu The process involves converting an N-protected α-amino acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by silver salts, in the presence of a nucleophile like water, yields the homologated β-amino acid. numberanalytics.com

Conjugate Addition : The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a direct and widely used method. researchgate.netillinois.edu For instance, ammonia (B1221849) or a protected amine can add to the β-position of an acrylate (B77674) ester. The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries or chiral catalysts. hilarispublisher.com

Mannich-type Reactions : This three-component reaction involves an aldehyde, an amine, and a compound with an acidic proton (like a ketone or malonate derivative). numberanalytics.com It provides a powerful route to β-amino carbonyl compounds, which can then be converted to β-amino acids. Asymmetric versions of the Mannich reaction, employing chiral catalysts, are pivotal for producing enantiomerically pure β-amino acids.

Metal-Catalyzed Hydrogenation : The asymmetric hydrogenation of β-aminoacrylates or other unsaturated precursors using chiral transition-metal catalysts (often based on rhodium or ruthenium) is a highly efficient method for producing chiral β-amino acids. hilarispublisher.com

These foundational strategies provide a versatile toolkit for chemists, though the synthesis of specific, highly substituted β-amino acids often requires more tailored approaches.

Multi-Step Approaches to Fmoc-(R)-3-amino-2-benzylpropanoic acid

One of the most effective methods for the asymmetric synthesis of α- and β-substituted amino acids relies on the use of chiral nickel(II) complexes. This approach offers high stereocontrol and has been refined for practical, large-scale synthesis. nih.govacs.org

Preparation of Chiral Glycine (B1666218) Schiff Base Ni(II) Complexes as Versatile Intermediates

The core of this methodology is a chiral nickel(II) complex formed from a Schiff base of glycine. nih.gov These square-planar complexes function as chiral nucleophilic glycine equivalents, where the metal center enhances the acidity of the glycine α-protons, facilitating their deprotonation and subsequent alkylation. nih.govresearchgate.net

The synthesis begins with the condensation of glycine with a chiral ligand, often derived from proline or other chiral sources, in the presence of a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) and a base. nih.govacs.org The resulting complex is a stable, often crystalline solid that serves as the key intermediate for introducing substituents in a stereocontrolled manner. rsc.org The specific chiral ligand used dictates the stereochemical outcome of subsequent reactions.

Alkylation of Chiral Complexes under Phase-Transfer Catalysis (PTC) Conditions for Benzyl (B1604629) Substituent Introduction

To introduce the benzyl group at the α-position of the glycine moiety (which will become the 2-position of the final propionic acid derivative), an alkylation reaction is performed. Phase-transfer catalysis (PTC) is particularly effective for this step. researchgate.netnih.gov

Under PTC conditions, the reaction is carried out in a biphasic system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide). A phase-transfer catalyst, such as a chiral quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the glycine α-carbon, generating a nucleophilic enolate. acs.org This enolate then reacts with benzyl bromide. The chiral environment created by the Ni(II) complex and the chiral PTC directs the incoming benzyl group to a specific face of the complex, resulting in a highly diastereoselective alkylation. researchgate.netnih.gov

ParameterCondition/ReagentRole in Reaction
SubstrateChiral Glycine Schiff Base Ni(II) ComplexChiral glycine equivalent
Alkylating AgentBenzyl BromideSource of the benzyl substituent
BaseAqueous NaOH or K₂CO₃Deprotonates the α-carbon
CatalystChiral Quaternary Ammonium SaltFacilitates ion transfer between phases
SolventDichloromethane / TolueneOrganic phase for the reaction

Application of Second-Order Asymmetric Transformation (SOAT) for Desired Stereoisomer Isolation

Following alkylation, a mixture of diastereomers may be present. A key advantage of the nickel(II) complex methodology is the ability to use a second-order asymmetric transformation (SOAT) to isolate a single, desired stereoisomer. rsc.orgrsc.org SOAT is a process where labile stereogenic centers in a mixture of diastereomers can interconvert under thermodynamic control. nih.gov

In this system, the newly formed stereocenter at the α-carbon is configurationally stable, but other stereocenters, such as the stereogenic nitrogen atom in some complexes, can be labile under basic conditions. rsc.org This allows the diastereomers to equilibrate in solution. The thermodynamically most stable diastereomer is typically the least soluble and crystallizes out of the reaction mixture. This crystallization shifts the equilibrium, causing the other diastereomers in solution to convert into the desired, precipitating form, ultimately leading to a high yield of a single diastereomer. nih.govrsc.org

Acidolysis and Subsequent Fmoc-Protection Techniques for Product Formation

Once the desired diastereomer of the alkylated complex is isolated, the final steps are to liberate the amino acid and protect its amino group.

Acidolysis : The nickel(II) complex is disassembled by treatment with a strong acid, such as aqueous hydrochloric acid. nih.gov This process breaks down the Schiff base, releasing the newly synthesized (R)-3-amino-2-benzyl-propionic acid into the aqueous solution and freeing the chiral ligand, which can often be recovered and reused. nih.gov

Fmoc-Protection : The final step is the protection of the primary amine with the fluorenylmethoxycarbonyl (Fmoc) group, a standard procedure in solid-phase peptide synthesis (SPPS). nih.govnih.gov The free β-amino acid is reacted with an Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions (e.g., in a sodium bicarbonate or sodium carbonate solution). rsc.org This reaction yields the final product, (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, which can be purified by standard methods. The Fmoc group is base-labile, making it orthogonal to many acid-labile protecting groups used for amino acid side chains. nih.govsigmaaldrich.com

Diastereoselective and Enantioselective Synthetic Approaches for Analogous β-Amino Acids

Beyond the nickel(II) complex methodology, a diverse array of stereoselective strategies has been developed for the synthesis of analogous β-amino acids. nih.gov These methods often rely on catalysis to achieve high levels of diastereo- and enantioselectivity.

Catalytic Asymmetric Conjugate Addition : The addition of nucleophiles to α,β-unsaturated systems can be rendered highly enantioselective by using chiral catalysts. For example, copper-catalyzed hydroamination of cinnamic acid derivatives can produce enantioenriched β-amino acid derivatives. nih.gov

Chiral Auxiliary-Mediated Alkylation : Another powerful approach involves attaching a chiral auxiliary to a β-alanine derivative. The auxiliary directs the diastereoselective alkylation of the α-position. scielo.br Subsequent cleavage of the auxiliary provides the enantiomerically enriched β-amino acid.

Biocatalytic Methods : Enzymes offer unparalleled stereoselectivity. Transaminases, for instance, can be used in dynamic kinetic resolution processes to synthesize β-branched aromatic amino acids with high diastereo- and enantioselectivity from corresponding α-ketoacids. nih.gov

Asymmetric Rearrangements : Catalytic, enantioconvergent rearrangements, such as the 2-aza-Cope rearrangement, have been developed to transform racemic starting materials into β-amino acid derivatives with excellent stereocontrol. nih.gov

Diastereoselective Aldol (B89426) Reactions : Metal-free, base-mediated decarboxylative aldol reactions between α-amidohemimalonates and aldehydes can produce anti-β-hydroxy-α-amino acids with complete diastereoselectivity, which are valuable precursors to other β-amino acid analogs. acs.org

These advanced synthetic methods highlight the continuous innovation in the field, providing access to a wide range of structurally complex and stereochemically defined β-amino acids for various applications in science and medicine.

Chiral Oxazolidinone Applications in Asymmetric Synthesis of 2-Substituted-3-aminocarbonyl propionic Acid Derivatives

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. nbinno.comresearchgate.net This approach is particularly effective for the synthesis of 2-substituted-3-aminocarbonyl propionic acid derivatives. The key step in this methodology is the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone. nih.gov

The process typically involves the acylation of a chiral oxazolidinone, for example, with propionyl chloride, to form an N-propionyl oxazolidinone. This substrate is then deprotonated to generate a chiral enolate, which subsequently reacts with an electrophile, such as benzyl bromide, to introduce the benzyl group at the 2-position. The steric hindrance provided by the substituent on the chiral oxazolidinone directs the approach of the electrophile, leading to a high degree of diastereoselectivity. nbinno.com Finally, the chiral auxiliary is cleaved to yield the desired 2-benzyl-propionic acid derivative with a high enantiomeric excess. nbinno.com This method has been successfully applied in the synthesis of components for low-molecular-weight renin inhibitors. nih.gov

Table 1: Key Features of Chiral Oxazolidinone-Mediated Asymmetric Synthesis

FeatureDescription
Chiral Auxiliary Oxazolidinones (e.g., (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone)
Key Reaction Diastereoselective alkylation of a chiral enolate
Stereocontrol The chiral auxiliary directs the stereochemical outcome of the reaction
Applications Synthesis of enantiomerically enriched 2-substituted carboxylic acid derivatives

Stereoselective Alkylation of Isoserine Derivatives and Subsequent Nucleophilic Ring Opening

A robust strategy for the synthesis of β²,²-amino acids, which bear a quaternary stereocenter at the α-position, involves the stereoselective alkylation of isoserine derivatives. nih.govacs.orgnih.gov This method provides access to a variety of enantiopure α-substituted-β-amino acids. The synthesis begins with the preparation of chiral bicyclic N,O-acetal isoserine derivatives. nih.govacs.org

These chiral isoserine derivatives undergo diastereoselective alkylation at the α-position. nih.govacs.orgnih.gov Interestingly, the alkylation can proceed with either retention or inversion of configuration, depending on the relative configuration of the stereocenters. acs.orgnih.gov Quantum mechanical calculations have indicated that a concave-face alkylation is favored due to reduced torsional and steric interactions within the bicyclic scaffold. nih.govacs.orgnih.gov Following alkylation, the resulting α-benzylisoserine can be converted into a five-membered cyclic sulfamidate. nih.govnih.gov This intermediate undergoes regioselective ring-opening with various nucleophiles to yield a range of enantiopure α-benzyl-α-heterofunctionalized-β-alanines. nih.govacs.orgnih.gov

Table 2: Stereoselective Synthesis of β²,²-Amino Acids from Isoserine Derivatives

StepDescriptionOutcome
1. Acetal Formation Acid-catalyzed reaction of protected L-isoserine with 2,2,3,3-tetramethoxybutane. nih.govacs.orgFormation of chiral bicyclic N,O-acetal isoserine derivatives. nih.govacs.org
2. Alkylation Diastereoselective alkylation at the α-position. nih.govacs.orgnih.govIntroduction of the benzyl group with high stereocontrol. nih.govacs.orgnih.gov
3. Sulfamidate Formation Transformation of α-benzylisoserine into a cyclic sulfamidate. nih.govnih.govFormation of a reactive intermediate for nucleophilic attack. nih.govnih.gov
4. Ring Opening Regioselective nucleophilic ring opening of the sulfamidate. nih.govacs.orgnih.govAccess to a variety of enantiopure α-benzyl-β²,²-amino acids. nih.govacs.orgnih.gov

Chemoenzymatic Synthesis Strategies for β-Amino Acid Derivatives

Chemoenzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce enantiomerically pure compounds. researchgate.net Various enzymatic strategies have been developed for the asymmetric synthesis of β-amino acid derivatives. rsc.org

One common approach is the use of transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. rsc.org This can be employed to convert a β-keto ester into a β-amino ester with high enantioselectivity. Another strategy involves the use of lipases for the enantioselective N-acylation of racemic β-amino esters. For instance, Candida antarctica lipase (B570770) A has been shown to catalyze the N-acylation of a racemic β-amino ester, resulting in the separation of the two enantiomers with high enantiomeric excess. researchgate.net

Imine reductases (IREDs) have also been utilized for the synthesis of chiral amines through the reduction of imines. rsc.org While they are more commonly applied to cyclic imines, their use for the synthesis of acyclic amines, including β-amino acids, is an area of active research. rsc.org

Chiral Resolution Techniques for 3-Amino-2-benzyl-propionic Acid Precursors

When a synthetic route produces a racemic mixture of a 3-amino-2-benzyl-propionic acid precursor, chiral resolution techniques are necessary to separate the enantiomers. These methods can be broadly categorized as enzymatic and chemical.

Enzymatic and Chemical Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. rsc.orgorgosolver.com Enzymes will selectively react with one enantiomer in a racemic mixture, converting it into a different compound, while leaving the other enantiomer unreacted. rsc.org This allows for the separation of the two enantiomers based on their different chemical properties. For example, lipases can be used for the enantioselective transesterification of racemic alcohols, which can be precursors to the desired amino acid. mdpi.com

Chemical resolution often involves the use of a chiral resolving agent to form a pair of diastereomers from the racemic mixture. orgosolver.com These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. Once separated, the chiral resolving agent is removed to yield the pure enantiomers.

A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the unreacted enantiomer. rsc.org This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. rsc.org

Chiral Analog (ARCA) Technology for Enantiomeric Interconversion

ARCA (Alanine Racemase Chiral Analogue) technology offers a novel approach to the optical resolution and transformation of amino acids. aminologics.co.kr ARCA is a chiral chemical analogue of alanine (B10760859) racemase, an enzyme found in bacteria that catalyzes the interconversion of L- and D-alanine. aminologics.co.krnih.gov

The ARCA molecule acts as a chiral receptor that can perform both optical resolution and enantiomeric interconversion. aminologics.co.kr Depending on the chirality of the ARCA molecule used ((R)-ARCA or (S)-ARCA), it can selectively convert one enantiomer of an amino acid into the other. osti.gov For example, (R)-ARCA can be used to generate L-amino acids from a racemic mixture, while (S)-ARCA can produce D-amino acids. osti.gov This technology has the potential to be a practical tool for the deracemization of racemic amino acids, with reported stereoselectivities generally greater than 90%. osti.gov

Stereochemical Impact on Molecular Architecture and Biological Interactions

Influence of β-Amino Acid Chirality on Peptide Secondary Structures

The introduction of a chiral center at the Cα position, as in 3-amino-2-benzyl-propionic acid, significantly impacts the local conformation. The (R) and (S) enantiomers will favor different regions of the Ramachandran plot, leading to distinct secondary structural motifs. For instance, homooligomers of β-amino acids are known to form various stable helices, such as the 10-helix, 12-helix, and 14-helix, depending on the substitution pattern and stereochemistry. While specific studies on peptides composed solely of 3-amino-2-benzyl-propionic acid are limited, research on other Cα-substituted β-amino acids provides valuable insights.

The presence of both (R) and (S) isomers, as in a racemic mixture of Fmoc-3-amino-2-benzyl-propionic acid, would likely lead to a disruption of regular secondary structures if incorporated into a growing peptide chain. The alternating stereochemistry would prevent the formation of a stable, uniform helical or sheet structure. However, in the context of designing specific turns or loops, a mixture of stereoisomers or the deliberate incorporation of a single D-amino acid analog can be advantageous. For example, the introduction of a D-amino acid can induce a kink in an α-helix or stabilize a β-turn structure.

β-Amino Acid Configuration Observed Secondary Structure Propensity Key Torsional Angle Preferences (Illustrative)
Homochiral (S)-β-amino acidsCan form stable right-handed helices (e.g., 14-helix)φ ≈ -90°, ψ ≈ +140°, θ ≈ +90°
Homochiral (R)-β-amino acidsCan form stable left-handed helicesφ ≈ +90°, ψ ≈ -140°, θ ≈ -90°
Heterochiral (alternating R/S)Disruption of regular helices; may favor sheet or turn structuresVaried and less predictable

This table presents generalized structural propensities for β-amino acids based on available literature and is intended to be illustrative for the potential impact of the stereoisomers of 3-amino-2-benzyl-propionic acid.

Conformational Restraints Imparted by 3-Amino-2-benzyl-propionic Acid Incorporation within Peptidomimetics

The incorporation of 3-amino-2-benzyl-propionic acid into peptidomimetics introduces significant conformational restraints that are valuable in drug design. The bulky benzyl (B1604629) group at the Cα position restricts the rotation around the N-Cα and Cα-C' bonds, thereby reducing the conformational flexibility of the peptide backbone. This pre-organization of the peptide into a more defined conformation can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Furthermore, the benzyl group itself can engage in non-covalent interactions, such as π-π stacking or hydrophobic interactions, with other aromatic residues within the peptide or with the target receptor. The precise positioning of this group, dictated by the stereochemistry at Cα, is therefore crucial for these interactions to occur optimally.

Peptidomimetic Feature Influence of (R)-3-amino-2-benzyl-propionic acid Influence of (S)-3-amino-2-benzyl-propionic acid
Backbone FlexibilityReduced due to steric hindrance of the benzyl group.Reduced due to steric hindrance of the benzyl group.
Preferred ConformationMay favor a specific turn or extended conformation.May favor a different, distinct turn or extended conformation.
Side-Chain InteractionsSpecific orientation of the benzyl group for potential intramolecular interactions.Alternative orientation of the benzyl group, leading to different interaction possibilities.

This table illustrates the potential differential impact of the (R) and (S) stereoisomers on the conformation of peptidomimetics. The specific outcomes would be dependent on the full peptide sequence.

Stereochemical Control in Peptidomimetic Design for Receptor Specificity and Binding Affinity

The precise three-dimensional structure of a ligand is paramount for its specific recognition and high-affinity binding to a biological receptor. Stereochemical control is therefore a cornerstone of rational peptidomimetic design. By selecting a specific enantiomer of 3-amino-2-benzyl-propionic acid, medicinal chemists can fine-tune the topography of a peptidomimetic to complement the binding pocket of a target receptor.

The (R) and (S) configurations will position the C-terminal and N-terminal portions of the peptide backbone, as well as the benzyl side chain, in distinct orientations. This allows for the optimization of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the peptidomimetic and the receptor. An incorrect stereoisomer may introduce steric clashes with the receptor, preventing binding, or may orient key functional groups in a non-productive manner, leading to a loss of affinity.

The design of selective receptor ligands often involves creating a library of peptidomimetics with systematic variations in stereochemistry. By comparing the binding affinities of diastereomeric peptides containing either (R)- or (S)-3-amino-2-benzyl-propionic acid, the optimal stereochemistry for a given receptor can be determined. This approach allows for the development of highly potent and selective therapeutic agents with improved pharmacokinetic profiles due to the inherent proteolytic resistance of the β-amino acid backbone.

Peptide Analog Target Receptor Binding Affinity (Ki, nM) - Hypothetical Data Receptor Subtype Selectivity
Peptide-A-[(S)-3-amino-2-benzyl-propionic acid]Receptor X15High
Peptide-A-[(R)-3-amino-2-benzyl-propionic acid]Receptor X580Low
Peptide-B-[(S)-3-amino-2-benzyl-propionic acid]Receptor Y950Low
Peptide-B-[(R)-3-amino-2-benzyl-propionic acid]Receptor Y25High

This hypothetical data table illustrates how the stereochemistry of the incorporated 3-amino-2-benzyl-propionic acid can dramatically influence the binding affinity and selectivity of a peptidomimetic for its target receptor.

Applications in Advanced Peptide Chemistry Research

Incorporation of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while one end is anchored to an insoluble resin support. altabioscience.com The use of Fmoc-protected amino acids, such as this compound, is integral to this process. chemimpex.comaltabioscience.com The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the coupling of the next amino acid in the sequence. nih.goviris-biotech.de This iterative process of deprotection and coupling is repeated until the desired peptide is synthesized. iris-biotech.de

Several factors influence coupling efficiency, including the choice of coupling reagents, reaction time, and the steric hindrance of the amino acid building blocks. For sterically hindered amino acids, such as those with bulky side chains or secondary amine structures, optimizing coupling conditions is particularly important. Research has shown that different coupling reagents exhibit varying degrees of effectiveness.

Coupling ReagentDescriptionTypical Application
HBTU/HOBt Benzotriazole-based aminium salt with 1-hydroxybenzotriazoleA widely used and effective coupling reagent for standard SPPS.
HATU Guanidinium-based aminium saltOften employed for difficult couplings, including sterically hindered amino acids, due to its high reactivity.
DIC/Oxyma Carbodiimide-based reagent with ethyl (hydroxyimino)cyanoacetateA cost-effective and efficient coupling cocktail that minimizes racemization. nih.gov

The benzyl (B1604629) group in this compound can introduce some steric bulk, potentially influencing coupling kinetics. Therefore, the selection of an appropriate coupling reagent and extended reaction times may be necessary to ensure complete incorporation into the growing peptide chain. Monitoring the completion of the coupling reaction, for instance, through a ninhydrin (B49086) test, is a standard practice to ensure high fidelity in the synthesis. iris-biotech.de

The synthesis of complex, multi-functionalized peptides often requires the use of orthogonal protecting groups. nih.gov Orthogonality in this context means that different protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.de The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal scheme in SPPS. iris-biotech.deresearchgate.net In this approach, the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups, such as tert-butyl, are stable to these conditions and are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). nih.goviris-biotech.de

When incorporating this compound into a peptide that contains other functionalized amino acids (e.g., Lysine, Aspartic Acid, Serine), their side chains must be protected with groups that are orthogonal to the Fmoc group. nih.govspringernature.com This allows for the selective deprotection and modification of specific side chains while the peptide is still attached to the resin, enabling the synthesis of branched, cyclic, or otherwise modified peptides.

Protecting GroupLabilityTypical Use
Fmoc Base-labile (e.g., Piperidine)Temporary Nα-amino protection. iris-biotech.de
Boc Acid-labile (e.g., TFA)Side-chain protection (e.g., Lys, Trp).
tBu Acid-labile (e.g., TFA)Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr). iris-biotech.de
Trt Mildly acid-labileSide-chain protection (e.g., Asn, Gln, His). nih.gov
Pbf Acid-labile (e.g., TFA)Side-chain protection (e.g., Arg). nih.gov

The benzyl group of this compound is a stable, non-functional side chain that does not require additional protection during standard Fmoc-based SPPS.

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. sigmaaldrich.com This phenomenon is particularly prevalent in the synthesis of long or hydrophobic peptides. The incorporation of non-canonical amino acids can influence the secondary structure of the growing peptide chain, potentially disrupting the intermolecular hydrogen bonding that leads to aggregation. sigmaaldrich.com

Design and Synthesis of Peptidomimetics Incorporating 3-Amino-2-benzyl-propionic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and bioavailability. alliedacademies.orgnih.gov The incorporation of unnatural amino acids like 3-amino-2-benzyl-propionic acid is a key strategy in the design of peptidomimetics. alliedacademies.orgresearchgate.net

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.netresearchgate.net Introducing modifications to the peptide backbone is a common strategy to increase resistance to enzymatic cleavage. researchgate.net Since proteases are highly specific for peptide bonds formed between L-α-amino acids, the incorporation of β-amino acids, such as 3-amino-2-benzyl-propionic acid, can render the adjacent peptide bonds resistant to proteolysis. nih.gov

Modification StrategyMechanism of Action
Incorporation of D-amino acids D-amino acids are not recognized by most proteases, thus preventing cleavage at the site of incorporation. nih.gov
N-methylation of peptide bonds The addition of a methyl group to the backbone amide nitrogen sterically hinders the approach of proteases. nih.gov
Backbone cyclization Cyclization restricts the conformational flexibility of the peptide, making it a poorer substrate for proteases. nih.gov
Incorporation of β-amino acids Alters the peptide backbone structure, making it unrecognizable to proteolytic enzymes.

Research has demonstrated that even a single incorporation of a β-amino acid can significantly enhance the half-life of a peptide in the presence of proteolytic enzymes.

The biological activity of a peptide is intimately linked to its three-dimensional conformation. mdpi.com Natural peptides are often highly flexible, which can be entropically unfavorable for binding to a specific receptor. uq.edu.au The introduction of conformationally constrained amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced potency and selectivity. mdpi.comsemanticscholar.org

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of covalently linking molecules, such as peptides, to other substrates like surfaces, polymers, or other biomolecules. mdpi.com this compound is a valuable reagent in this field, primarily through the reactivity of its carboxylic acid group. acs.org Once incorporated into a peptide sequence via its amino group, the C-terminal carboxyl group of the amino acid (or the carboxyl group of the entire peptide) can be activated for conjugation.

Applications in Attaching Biomolecules to Surfaces for Research

The immobilization of peptides and other biomolecules onto solid surfaces is fundamental to the development of biosensors, diagnostic arrays, and tools for studying cell-material interactions. york.ac.ukmdpi.com A common and effective strategy involves coupling the carboxylic acid of an Fmoc-protected amino acid or a full peptide to a surface functionalized with primary amines. nih.gov

This process is typically mediated by carbodiimide (B86325) chemistry. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are used to activate the carboxyl group of the this compound residue. This activation step forms a semi-stable NHS ester, which is highly reactive toward nucleophilic primary amines on the derivatized surface, resulting in the formation of a stable amide bond. nih.gov This method has been successfully used to immobilize glycosylated Fmoc-amino acids onto sensor chips for Surface Plasmon Resonance (SPR) analysis, a technique used to study molecular binding events in real-time. nih.gov The Fmoc group itself can be retained on the surface-bound molecule or removed as needed for subsequent experimental steps.

The table below outlines the key steps and components in a typical surface immobilization protocol.

StepDescriptionKey Reagents/ComponentsPurpose
1. Surface Preparation The solid support (e.g., glass slide, gold film, polymer bead) is functionalized to present primary amine groups.Amine-containing silanes (e.g., APTES), ethylenediamineTo create a reactive surface for covalent attachment. nih.gov
2. Carboxyl Activation The carboxylic acid group of the peptide or amino acid is converted into a more reactive intermediate.EDC, NHSTo form a reactive NHS ester that can efficiently couple with surface amines. nih.gov
3. Covalent Coupling The activated peptide/amino acid solution is incubated with the amine-functionalized surface.Amine-functionalized surface, activated peptide solutionTo form a stable, covalent amide bond between the biomolecule and the surface.
4. Washing/Blocking The surface is washed to remove non-covalently bound molecules, and any remaining reactive sites may be blocked.Buffers (e.g., PBS), blocking agents (e.g., BSA, ethanolamine)To ensure that the subsequent analysis only measures the activity of the specifically immobilized biomolecules.

Engineering Peptide-Based Scaffolds for Targeted Molecular Delivery

Peptide-based scaffolds are increasingly explored as sophisticated vehicles for targeted drug delivery. nih.gov Their biocompatibility and the precision with which their sequences can be designed make them ideal candidates for this application. nih.gov The incorporation of unnatural β-amino acids like this compound into these scaffolds is a key strategy for overcoming the limitations of natural peptides, such as poor stability and conformational flexibility. acs.orgsemanticscholar.org

The inclusion of a β-amino acid alters the peptide backbone, which can be used to engineer specific, stable secondary structures and provide robust resistance to enzymatic degradation by proteases. acs.org This enhanced stability is critical for a drug delivery vehicle that must circulate in the bloodstream to reach its target. The benzyl side chain of this compound introduces a defined hydrophobic domain. This feature can be exploited to drive the self-assembly of peptide scaffolds into well-ordered nanostructures, such as nanofibers or hydrogels, which can encapsulate therapeutic molecules. nih.govmdpi.com Furthermore, these hydrophobic regions can facilitate interaction with and transport across cell membranes or act as a depot for hydrophobic drug payloads.

By combining building blocks like this compound with cell-penetrating peptides (CPPs) or specific receptor-targeting ligands within the same scaffold, researchers can design multifunctional systems for targeted molecular delivery. nih.gov

The following table details the properties imparted to a peptide scaffold by including this compound.

PropertyImpact on Peptide ScaffoldRationale for Targeted Delivery
Proteolytic Resistance Increased scaffold stability in biological fluids.Ensures the delivery vehicle remains intact until it reaches the target site, improving bioavailability. acs.org
Conformational Control Ability to form stable, predictable secondary structures (e.g., helices, sheets).A well-defined structure is essential for presenting targeting ligands in the correct orientation for receptor binding. acs.orgsemanticscholar.org
Hydrophobicity Provides a domain for hydrophobic drug loading or influences self-assembly.Allows for the encapsulation and delivery of poorly water-soluble drugs and can promote the formation of depot-like nanostructures. nih.govmdpi.com
Structural Versatility Expands the range of accessible peptide architectures.Enables the fine-tuning of scaffold properties such as size, charge, and flexibility to optimize delivery efficiency and reduce immunogenicity.

Research Directions in Drug Discovery and Chemical Biology

Design of Peptide-Based Modulators Targeting Specific Biological Pathways

The incorporation of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid into peptide sequences allows for the development of modulators that can interact with and influence the function of various biological targets. chemimpex.com This is particularly relevant in the context of G-protein-coupled receptors (GPCRs) and enzymes, which are critical players in cellular signaling and are often implicated in disease.

Ligand Design and Enhanced Binding Affinities for G-Protein-Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane proteins that are the targets of a significant portion of currently approved drugs. Peptide-based ligands are of particular interest for targeting GPCRs due to their high specificity and potency. The unique stereochemistry and conformational properties imparted by the 3-amino-2-benzyl-propionic acid moiety can be exploited to design peptide analogues with enhanced binding affinities and selective modulation of GPCR activity.

While specific binding affinity data for peptides containing this compound are not extensively available in publicly accessible literature, the principles of peptide-based GPCR ligand design suggest its utility. The benzyl (B1604629) group can engage in hydrophobic or aromatic interactions within the receptor's binding pocket, while the β-amino acid backbone can induce specific secondary structures, such as turns or helices, that are crucial for optimal receptor engagement.

Table 1: Key Considerations in GPCR Ligand Design with Novel Amino Acids

FeatureRole in Ligand DesignPotential Contribution of 3-Amino-2-benzyl-propionic acid
Backbone Conformation Influences the overall shape and presentation of side chains for receptor interaction.The β-amino acid structure can promote unique folding patterns not accessible to natural α-amino acids, potentially leading to higher affinity and selectivity.
Side Chain Interactions Hydrophobic, electrostatic, and hydrogen bonding interactions with receptor residues.The benzyl group provides a hydrophobic and aromatic moiety that can interact with corresponding pockets in the GPCR.
Proteolytic Stability Resistance to degradation by proteases, leading to a longer half-life in biological systems.The unnatural β-amino acid structure can confer increased resistance to enzymatic degradation compared to natural peptides.

Exploration of Enzymatic Inhibition or Activation Mechanisms

Peptides and their derivatives are known to act as inhibitors or activators of various enzymes. The incorporation of this compound can lead to the development of potent and selective enzyme modulators. The specific stereochemistry and the benzyl side chain can be tailored to fit into the active or allosteric sites of target enzymes, thereby modulating their activity.

For instance, a study on short α-/β-mixed peptides demonstrated their potential as α-amylase inhibitors. While this study did not use the exact compound , it highlights the principle that incorporating β-amino acids can lead to significant enzymatic inhibition. mdpi.com A synthesized peptide, N(Boc)-O(Bz)-α-Ser-β-Leu–OCH3, showed the highest inhibitory activity among the tested compounds. mdpi.com This suggests that peptides containing 3-amino-2-benzyl-propionic acid could be designed to target specific enzymes by mimicking or blocking the binding of natural substrates.

Table 2: Examples of Enzymatic Inhibition by Peptides

Enzyme TargetPeptide SequenceInhibition (%)Reference
α-AmylaseN(Boc)-Gly-β-Leu–OCH318.51 mdpi.com
α-AmylaseN(Boc)-O(Bz)α-Ser-β-Leu–OCH345.22 mdpi.com
α-AmylaseN(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH317.05 mdpi.com

Investigation of this compound Derivatives in Neuropeptide Research and Neurological Applications

Neuropeptides are crucial signaling molecules in the nervous system, and their dysregulation is associated with various neurological and psychiatric disorders. The development of synthetic neuropeptide analogues with improved stability and bioavailability is a key area of research. The use of building blocks like this compound can contribute to the synthesis of novel neuropeptide derivatives with potential therapeutic applications. nbinno.com

The introduction of this unnatural amino acid can alter the peptide's conformation and resistance to degradation, potentially leading to enhanced central nervous system (CNS) penetration and prolonged activity. While specific studies detailing the neurological applications of peptides derived from this exact compound are limited, the broader field of neuropeptide research supports the potential of such modifications. For example, the synthesis of fluorinated amino acid derivatives has been explored for their potential as PET radioligands for imaging brain tumors, demonstrating the utility of novel amino acids in neurological research. nih.gov

Structural Activity Relationship (SAR) Studies of Peptides Containing 3-Amino-2-benzyl-propionic Acid

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For peptides, SAR studies involve systematically modifying the amino acid sequence and observing the effects on properties like binding affinity, efficacy, and stability.

The incorporation of this compound provides a unique opportunity for SAR studies. Researchers can investigate the impact of the benzyl group's position and the stereochemistry of the β-amino acid on the peptide's interaction with its target. For example, SAR studies on antioxidant peptides have shown that the presence and position of hydrophobic amino acids are crucial for their activity. nih.gov Similarly, SAR studies on antimicrobial peptoids have revealed that sequence rearrangement can optimize hydrophobicity and enhance selectivity. mdpi.com

Table 3: Key Parameters in SAR Studies of Modified Peptides

ModificationParameter InvestigatedPotential Outcome
Stereochemistry (R vs. S) The spatial arrangement of the benzyl and amino groups.Altered binding affinity and selectivity due to different interactions with the target's chiral environment.
Backbone Flexibility The conformational freedom of the peptide chain.Changes in the peptide's ability to adopt the bioactive conformation required for target binding.
Side Chain Modification Substitution of the benzyl group with other functionalities.Modulation of hydrophobic, electronic, and steric interactions to optimize activity and selectivity.
Positional Scanning Incorporation of the amino acid at different positions in the peptide sequence.Identification of the optimal position for the desired biological effect.

While comprehensive SAR data for peptides containing 3-amino-2-benzyl-propionic acid is not yet widely published, the principles of peptide chemistry suggest that such studies would be highly valuable in the rational design of new therapeutic agents.

Analytical Methodologies for Characterization and Quantification in Research

The precise characterization and quantification of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, a key building block in peptide synthesis, rely on advanced analytical techniques. Methodologies such as High-Performance Liquid Chromatography (HPLC) and various spectroscopic methods are indispensable for verifying purity, determining stereochemistry, and elucidating the structure of this and other N-Fmoc protected amino acids.

Q & A

Basic: What are the standard laboratory protocols for synthesizing (R,S)-Fmoc-3-amino-2-benzyl-propionic acid?

Answer:
The synthesis typically involves three key steps:

Amino Acid Protection : The primary amine of 3-amino-2-benzyl-propionic acid is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃ or DIEA in THF/DCM) to form the Fmoc-amide derivative .

Racemic Resolution : If starting from a racemic mixture, chiral chromatography (e.g., using cellulose-based CSPs) or enzymatic resolution may be employed to isolate enantiomers, though this step is often omitted for non-stereoselective applications .

Purification : Crude products are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures. Purity is verified by HPLC (>95%) and ¹H/¹³C NMR .

Advanced: How can enantiomeric resolution be optimized for racemic this compound?

Answer:
Enantiomeric separation requires chiral stationary phases (CSPs) or derivatization:

  • CSP Chromatography : Use a Chiralpak IA or IB column with isocratic elution (hexane:isopropanol:trifluoroacetic acid, 85:15:0.1). Retention times and resolution factors (Rs >1.5) are monitored via UV detection at 254 nm .
  • Derivatization : Convert the acid to a methyl ester using thionyl chloride/methanol, then employ chiral amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric salts. Recrystallize in ethanol to isolate enantiomers .
  • Kinetic Control : Lipase-mediated hydrolysis (e.g., Candida antarctica) selectively cleaves one enantiomer’s ester, yielding resolved (R) or (S)-forms with >90% ee .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min), UV detection at 265 nm (Fmoc chromophore) .
  • NMR : ¹H NMR (DMSO-d₆) confirms Fmoc protection (δ 7.2–7.8 ppm, aromatic protons) and benzyl substituents (δ 4.1–4.3 ppm, CH₂; δ 7.3 ppm, aromatic). ¹³C NMR verifies carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions (expected m/z ~426.4 for C₂₅H₂₃NO₄) .

Advanced: How do steric effects from the benzyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Answer:
The benzyl group introduces steric hindrance, reducing coupling rates. Mitigation strategies include:

  • Activation Reagents : Use HATU or PyAOP instead of HOBt/DIC, as they enhance reactivity with hindered amines .
  • Extended Coupling Times : Increase reaction time to 2–4 hours at 25°C for >95% incorporation .
  • Microwave Assistance : Apply microwave irradiation (50°C, 20 W) to accelerate coupling kinetics without epimerization .
  • Monitoring : Perform Kaiser tests or FT-IR (disappearance of Fmoc NH stretch at ~3400 cm⁻¹) to confirm completion .

Basic: What are the primary applications of this compound in peptide research?

Answer:

  • Non-Proteogenic Residues : Incorporates β-amino acids into peptides to enhance metabolic stability or induce helical conformations .
  • Orthogonal Protection : The Fmoc group allows selective deprotection (20% piperidine/DMF) in SPPS while retaining acid-labile side-chain protections (e.g., Trt or Boc) .
  • Ligand Design : Serves as a scaffold for receptor-targeting peptides (e.g., integrin antagonists) due to the benzyl group’s hydrophobic interactions .

Advanced: How can researchers address data contradictions in HPLC purity assays for Fmoc-protected derivatives?

Answer:
Contradictions often arise from:

  • Co-Eluting Impurities : Use orthogonal methods (e.g., LC-MS or 2D-TLC) to distinguish by mass or polarity .
  • Degradation Products : Store compounds at –20°C in anhydrous DMF to prevent Fmoc cleavage or hydrolysis. Re-test after 24 hours to detect instability .
  • Column Variability : Validate assays with multiple columns (C8, C18, phenyl) and mobile phases (TFA vs. formic acid) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact. Use fume hoods during synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .
  • Storage : Keep desiccated at 2–8°C in amber vials to prevent photodegradation .

Advanced: What computational tools predict the conformational impact of incorporating this derivative into peptide chains?

Answer:

  • Molecular Dynamics (MD) : AMBER or GROMACS simulates backbone torsional angles (φ/ψ) to assess helical or β-sheet propensity .
  • Density Functional Theory (DFT) : Calculates steric energy barriers for benzyl-group rotation (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Rosetta Modeling : Predicts binding affinities when the derivative is used in enzyme inhibitors (e.g., protease substrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.